Dilinoleic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

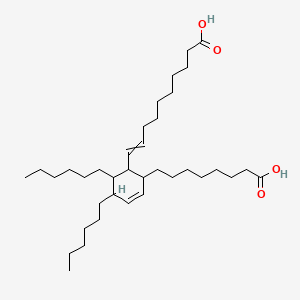

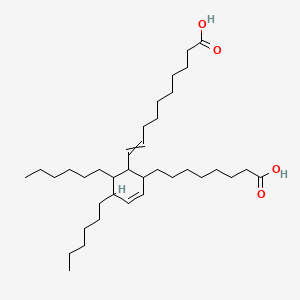

Dilinoleic acid is a dimerized fatty acid derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents .

Vorbereitungsmethoden

Dilinoleic acid is primarily obtained through the polymerization of linoleic acid. This process involves the dimerization of linoleic acid, which can be achieved through thermal or catalytic methods. The reaction typically occurs at elevated temperatures and may involve the use of catalysts such as clay or acidic resins . Industrial production methods often involve the use of high-pressure reactors to facilitate the polymerization process and achieve high yields of this compound .

Analyse Chemischer Reaktionen

Dilinoleic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include oxygen or air, often in the presence of a catalyst.

Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used for this reaction.

Esterification: this compound can react with alcohols to form esters. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Polymerization: This compound can undergo further polymerization to form polyamides, polyesters, and other polymeric materials.

Wissenschaftliche Forschungsanwendungen

Dilinoleic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various polymers, including polyamides and polyesters.

Biology: this compound is used in the study of lipid metabolism and the role of fatty acids in biological systems.

Industry: this compound is used as a lubricant, corrosion inhibitor, and emulsifying agent in various industrial applications.

Wirkmechanismus

The mechanism of action of dilinoleic acid involves its interaction with cellular membranes and enzymes. As a polyunsaturated fatty acid, it can incorporate into cell membranes, affecting their fluidity and function. This compound can also modulate the activity of enzymes involved in lipid metabolism, such as desaturases and elongases . Additionally, it can influence gene expression by activating transcription factors such as peroxisome proliferator-activated receptors (PPARs) .

Vergleich Mit ähnlichen Verbindungen

Dilinoleic acid is similar to other polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid. its dimerized structure gives it unique properties, such as increased molecular weight and altered solubility. This makes this compound more suitable for certain industrial applications compared to its monomeric counterparts . Similar compounds include:

Linoleic acid: A monomeric polyunsaturated omega-6 fatty acid commonly found in vegetable oils.

Alpha-linolenic acid: A polyunsaturated omega-3 fatty acid found in flaxseed and other plant oils.

Dihomo-gamma-linolenic acid: An omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids.

This compound’s unique dimerized structure and properties make it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

13482-09-2 |

|---|---|

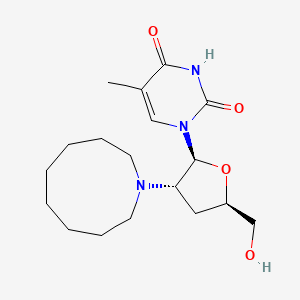

Molekularformel |

(C18H32O2)2 C36H64O4 |

Molekulargewicht |

560.9 g/mol |

IUPAC-Name |

10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |

InChI |

InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |

InChI-Schlüssel |

CIRMGZKUSBCWRL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.